3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a radical initiator.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 1-phenylethylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the chlorine atom at position 3.
Properties
Molecular Formula |
C22H15Cl2F3N4O |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2F3N4O/c1-12(13-5-3-2-4-6-13)28-21(32)19-18(24)20-29-16(14-7-9-15(23)10-8-14)11-17(22(25,26)27)31(20)30-19/h2-12H,1H3,(H,28,32) |
InChI Key |
JBPVKWOQRUIMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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